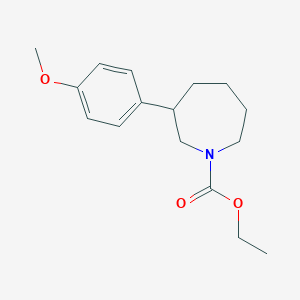

Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-3-20-16(18)17-11-5-4-6-14(12-17)13-7-9-15(19-2)10-8-13/h7-10,14H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJYGPVNIQMPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methoxyphenylacetic acid with ethylamine in the presence of a dehydrating agent can lead to the formation of the desired azepane ring. The reaction conditions typically involve heating the reaction mixture under reflux with a suitable solvent such as dichloromethane or ethanol.

In industrial production, the synthesis of this compound may involve more efficient and scalable methods. Catalytic processes, such as palladium-catalyzed reactions, can be employed to enhance the yield and selectivity of the desired product. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or preparing derivatives for further functionalization.

Conditions :

-

Acidic Hydrolysis : HCl (6M) in refluxing ethanol/water (1:1) for 12 hours.

-

Basic Hydrolysis : NaOH (2M) in aqueous ethanol at 80°C for 8 hours.

Product :

3-(4-Methoxyphenyl)azepane-1-carboxylic acid.

Nucleophilic Substitution at the Azepane Nitrogen

The secondary amine in the azepane ring can participate in alkylation or acylation reactions.

N-Alkylation

Conditions :

-

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF at 60°C for 6 hours.

Product :

N-Alkylated derivatives (e.g., N-methyl-3-(4-methoxyphenyl)azepane-1-carboxylate).

N-Acylation

Conditions :

-

Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine at 0°C to room temperature.

Product :

N-Acylated derivatives (e.g., N-acetyl-3-(4-methoxyphenyl)azepane-1-carboxylate).

Oxidation Reactions

The azepane ring’s nitrogen or adjacent carbons can undergo oxidation under controlled conditions.

Azepane N-Oxidation

Conditions :

-

Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for 2 hours.

Product :

3-(4-Methoxyphenyl)azepane-1-carboxylate N-oxide.

C-H Oxidation

Conditions :

Product :

Ketone or hydroxylated derivatives, depending on the position of oxidation.

Reduction Reactions

While the azepane ring is typically saturated, unsaturated analogs (if present) can undergo hydrogenation.

Conditions :

Product :

Fully saturated azepane derivatives.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.

Nitration

Conditions :

Product :

3-(4-Methoxy-3-nitrophenyl)azepane-1-carboxylate.

Sulfonation

Conditions :

Product :

3-(4-Methoxy-3-sulfophenyl)azepane-1-carboxylate.

Cross-Coupling Reactions

The compound may participate in palladium-catalyzed couplings if halogenated derivatives are synthesized.

Example :

Suzuki-Miyaura Coupling

Conditions :

Product :

Biphenyl or hete

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate and its derivatives have shown promise in various medicinal chemistry applications:

Drug Development

The compound is being investigated for its potential use as a precursor in the synthesis of pharmacologically active compounds, including:

- Diltiazem : A calcium channel blocker used to treat hypertension and angina. This compound serves as an intermediate in the synthesis of optically active Diltiazem .

- Dextromethorphan : An antitussive agent, where derivatives of this compound are explored for enhanced efficacy and reduced side effects .

Research indicates that compounds related to this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The structural features of the azepane ring may contribute to anti-inflammatory properties, warranting further investigation.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound in various contexts:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist of certain neurotransmitter receptors, influencing neuronal signaling and behavior.

The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays are conducted to elucidate the precise interactions and effects of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate with key analogs, focusing on structural features, synthetic routes, and biological activities.

Structural and Functional Differences

- Core Flexibility vs. Rigidity : The azepane ring in the target compound provides greater conformational flexibility compared to the planar cinnamate backbone in Ethyl p-methoxycinnamate. This flexibility may enhance binding to protein targets with deep hydrophobic pockets, such as enzymes or receptors .

- Substituent Effects : The 4-methoxyphenyl group is common across all compounds, suggesting shared electronic properties (e.g., enhanced solubility via methoxy’s electron-donating effect). However, the β-keto ester in Ethyl 3-(4-methoxyphenyl)-3-oxopropionate introduces a reactive site for nucleophilic attack, unlike the stable ethyl ester in the azepane derivative .

Pharmacological Potential

- Metabolic Stability : The azepane ring may improve metabolic stability compared to cinnamate derivatives, which are prone to esterase-mediated hydrolysis. This could extend the half-life of the target compound in vivo.

- Target Selectivity : The absence of cytotoxicity in Ethyl p-methoxycinnamate derivatives suggests that structural modifications (e.g., azepane substitution) may be required to enhance bioactivity. Further studies using assays like MTT (as in ) are needed to validate this hypothesis.

Biological Activity

Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, pharmacological applications, and research findings associated with this compound, highlighting its significance in various therapeutic contexts.

Chemical Structure and Properties

This compound features a seven-membered azepane ring and a methoxy-substituted phenyl group. This unique structure is pivotal in determining its biological activity, as it influences the compound's interaction with various molecular targets.

The mechanism of action for this compound involves its ability to interact with specific receptors and enzymes, potentially acting as an agonist or antagonist. These interactions can modulate neurotransmitter signaling pathways, which are crucial in treating neurological and psychiatric disorders. Research indicates that the compound may influence:

- Neurotransmitter Receptors : It has been suggested that the compound can bind to receptors involved in neurotransmission, impacting mood and cognitive functions.

- Enzymatic Activity : The compound may inhibit or modulate enzymes critical in various metabolic pathways, thereby influencing biological processes such as inflammation and cell proliferation.

Pharmacological Activities

This compound has shown promise in several pharmacological areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : There is emerging evidence suggesting that the compound may possess anticancer properties through mechanisms that involve the inhibition of specific cancer-related enzymes .

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed, which could be beneficial in treating chronic inflammatory conditions.

Case Studies and Research Findings

Recent studies have investigated the biological activity of this compound through various experimental approaches:

- In Vitro Studies : Research conducted using cell lines demonstrated the compound's ability to inhibit cell growth in certain cancer types, suggesting its potential as a therapeutic agent .

- Molecular Docking Studies : Computational analyses revealed favorable binding affinities to targets such as GABA receptors and specific kinases involved in cancer progression, indicating a potential mechanism for its biological effects .

- Animal Models : Animal studies have shown that administration of the compound leads to significant changes in behavior and physiological responses, supporting its role in modulating neurological functions .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate | Azepane derivative | Antimicrobial, anticancer |

| Ethyl 3-(4-methoxyphenyl)piperidine-1-carboxylate | Piperidine derivative | Neuroprotective |

| Ethyl 3-(4-methoxyphenyl)morpholine-1-carboxylate | Morpholine derivative | Anti-inflammatory |

This comparison illustrates how variations in structural components can lead to differing biological activities.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including ring formation and functional group modifications. For example, azepane derivatives are often synthesized via nucleophilic substitution or cyclization reactions. A related method () describes the use of tert-butyl-protected intermediates and coupling reagents like oxirane derivatives to introduce substituents. Key steps include:

- Ring construction : Azepane rings can be formed via Schmidt or Beckmann rearrangements, or by cyclizing amino alcohols.

- Functionalization : The 4-methoxyphenyl group may be introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

- Esterification : Ethyl carboxylate groups are typically added using ethyl chloroformate or via ester exchange reactions. Reaction optimization (e.g., solvent polarity, temperature, and catalysts like NaOH) is critical for yield and purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

A combination of NMR, mass spectrometry (MS), and X-ray crystallography is essential:

- NMR : and NMR identify substituent environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range). DEPT and 2D-COSY resolve overlapping signals from the azepane ring and aryl groups .

- MS : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns for structural validation .

- X-ray crystallography : Resolves conformational details, such as azepane ring puckering (e.g., envelope or half-chair conformations) and dihedral angles between substituents ().

Q. What are the key structural features confirmed by X-ray crystallography?

X-ray analysis reveals:

- Ring conformation : Azepane rings often adopt distorted envelope or half-chair conformations, with puckering parameters (Q, θ, φ) calculated using Cremer-Pople coordinates ( ).

- Substituent orientation : The 4-methoxyphenyl and ethyl carboxylate groups exhibit specific dihedral angles (e.g., 76–90° between aryl rings in analogous compounds), influencing steric and electronic interactions .

- Intermolecular interactions : Weak C–H···O hydrogen bonds or π-π stacking may stabilize crystal packing .

Advanced Research Questions

Q. How does the azepane ring's conformation affect the compound's reactivity and bioactivity?

Ring puckering (e.g., envelope vs. screw-boat conformations) alters steric accessibility and electronic distribution:

- Reactivity : Distorted conformations may hinder nucleophilic attack at the ester group or influence regioselectivity in substitution reactions.

- Bioactivity : Conformational flexibility affects binding to biological targets (e.g., enzymes or receptors). Computational studies (molecular docking) can correlate puckering parameters with binding affinity .

- Case study : Cyclohexene derivatives with similar puckering showed variable inhibition of TRPC channels, highlighting conformation-dependent activity ().

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from differences in assay conditions or impurity profiles. Methodological solutions include:

- Standardized assays : Use isogenic cell lines and controlled conditions (e.g., pH, temperature) to minimize variability.

- Purity validation : Employ HPLC and LC-MS to confirm compound integrity (>95% purity).

- Mechanistic studies : Compare dose-response curves and off-target effects (e.g., via kinase profiling panels) to distinguish specific vs. nonspecific activity .

Q. What computational methods predict interactions with biological targets?

Advanced in silico approaches include:

- Molecular dynamics (MD) : Simulate azepane ring flexibility and ligand-target binding stability over time.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the molecule.

- Pharmacophore modeling : Map key functional groups (e.g., methoxy, carboxylate) to predict target compatibility (e.g., TRPC channels or cytochrome P450 enzymes) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.